Cas no 865545-27-3 (methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate)

Methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzothiazole core functionalized with a 3-bromobenzoyl imino group and an ethyl substituent. The methyl carboxylate moiety at the 6-position enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both bromine and ester functional groups offers versatile reactivity for further derivatization, making it valuable in medicinal chemistry and materials science. Its well-defined stereochemistry (E-configuration) ensures precise control in synthetic applications. This compound is suited for researchers requiring high-purity intermediates for targeted molecular design.
methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate structure
865545-27-3 structure
Product Name:methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
CAS No:865545-27-3
MF:C18H15BrN2O3S
MW:419.292302370071
CID:6496913
Update Time:2025-06-12

methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
    • methyl (E)-2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
    • 6-Benzothiazolecarboxylic acid, 2-[(3-bromobenzoyl)imino]-3-ethyl-2,3-dihydro-, methyl ester
    • Inchi: 1S/C18H15BrN2O3S/c1-3-21-14-8-7-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3
    • InChI Key: YYBSDVXPNRQIOH-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(OC)=O)=CC=C2N(CC)C1=NC(=O)C1=CC=CC(Br)=C1

methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate Pricemore >>

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methyl (2E)-2-[(3-bromobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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methyl (2E)-2-[(3-bromobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Additional information on methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Introduction to Methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS No. 865545-27-3)

Methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, identified by its CAS number 865545-27-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzothiazole family, a heterocyclic structure known for its broad spectrum of biological activities and pharmaceutical applications.

The molecular structure of methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and potential biological effects. The presence of a bromobenzoyl group at the 2-position and an imino group at the 3-position introduces electrophilic centers that can participate in various chemical reactions, including condensation and cyclization processes. Additionally, the dihydrobenzothiazole core provides a rigid scaffold that can interact with biological targets in a specific manner.

Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate suggests that it may possess similar bioactivities, making it a promising candidate for further investigation.

In particular, the bromobenzoyl moiety has been shown to enhance the binding affinity of benzothiazole derivatives to certain biological receptors. This is attributed to the ability of bromine atoms to form strong pi-pi stacking interactions and polar interactions with amino acid residues in protein targets. Such interactions are crucial for the development of high-affinity ligands that can modulate biological pathways effectively.

The imino group in the molecule also plays a critical role in its chemical reactivity and biological activity. Imino groups are known to participate in hydrogen bonding and can act as proton acceptors or donors depending on the environmental conditions. This dual functionality makes methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate a versatile scaffold for designing molecules with tailored properties.

Recent research has focused on leveraging computational methods to predict the biological activity of benzothiazole derivatives. Molecular docking studies have been particularly useful in identifying potential binding modes of these compounds with target proteins. For instance, virtual screening experiments have suggested that methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key mediators of pain and inflammation and are frequently targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).

The ethyl group at the 3-position of the dihydrobenzothiazole ring adds another layer of complexity to the molecule's structure. Ethyl groups are relatively small and flexible compared to other alkyl substituents like methyl or propyl groups. This flexibility allows for conformational changes that can influence how the molecule interacts with biological targets. Additionally, ethyl groups can enhance solubility in certain solvents, which may be beneficial for drug formulation and delivery.

The carboxylate group at the 6-position provides a site for further functionalization through esterification or amidation reactions. These modifications can alter the pharmacokinetic properties of the compound, such as its solubility and metabolic stability. In drug development, such modifications are often employed to improve bioavailability and reduce degradation rates in vivo.

One of the most exciting aspects of studying compounds like methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is their potential for developing novel therapeutic strategies. For example, recent studies have explored their use as kinase inhibitors due to their ability to disrupt aberrant signaling pathways associated with cancer and inflammatory diseases. The bromobenzoyl group's interaction with tyrosine kinase domains has been particularly well-studied.

The dihydrobenzothiazole core itself is known for its ability to mimic natural products found in plants and microorganisms. Many biologically active molecules derive their potency from structural motifs present in these natural products. By studying compounds like this one, researchers hope to uncover new scaffolds that can be optimized for therapeutic use.

In conclusion, methyl (2E)-2-(3-bromobenzoyl)imino-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features offer opportunities for designing molecules with diverse biological activities. As our understanding of molecular interactions continues to grow through advanced computational methods and experimental techniques like X-ray crystallography and NMR spectroscopy, compounds such as this one will undoubtedly play a significant role in future drug discovery efforts.

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